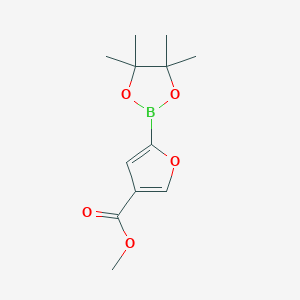

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

描述

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a useful research compound. Its molecular formula is C12H17BO5 and its molecular weight is 252.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate, also known as 4-(METHOXYCARBONYL)FURAN-2-BORONIC ACID, PINACOL ESTER, is a boronic ester. Boronic esters are commonly used in organic synthesis as reagents and catalysts . They are known to interact with various organic compounds, acting as electrophiles or nucleophiles depending on the reaction conditions .

Mode of Action

The compound’s mode of action is primarily through its ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal catalyst . This is followed by a transmetalation step, where the organic group is transferred from the metal to an electrophilic organic compound .

Biochemical Pathways

The compound’s action can affect various biochemical pathways, depending on the specific reaction conditions and the other reactants present. For example, in the Suzuki-Miyaura cross-coupling, the compound can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can impact a wide range of biochemical pathways, particularly those involving the synthesis of organic compounds.

Pharmacokinetics

It is known that boronic esters are generally stable and readily prepared . They are soluble in organic solvents but are less soluble in water . The compound’s stability and solubility can influence its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the boronic ester . Additionally, the compound’s reactivity can be affected by the pH of the environment, as well as the presence of other reactants and catalysts .

生物活性

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17BNO4

- Molecular Weight : 235.08 g/mol

- CAS Number : 53399678

The compound features a furan ring substituted with a carboxylate group and a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with boronic acids under specific conditions to yield the desired ester. Detailed synthetic pathways can be found in various literature sources focusing on boron chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

-

Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- A549 (Lung Cancer) : IC50 values were observed in the low micromolar range.

- MCF7 (Breast Cancer) : The compound showed enhanced antiproliferative effects compared to standard chemotherapeutics.

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary tests indicate moderate antibacterial effects against Gram-positive bacteria.

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | <1 | Apoptosis induction |

| Anticancer | MCF7 | <0.5 | Tubulin inhibition |

| Antimicrobial | Staphylococcus aureus | 10 | Bacteriostatic effect |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A comprehensive study published in MDPI evaluated various derivatives of furan and their effects on cancer cell lines. The results indicated that modifications in the dioxaborolane structure significantly influenced the potency against different cancer types .

- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to tubulin is comparable to established inhibitors like colchicine. The calculated free energy values indicated stable interactions at critical binding sites .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate?

- The synthesis involves reacting the furan carboxylic acid derivative with a boronate ester under specific conditions. Key parameters include:

- Solvent : Dichloromethane (C(Cl)Cl) as a reaction medium .

- Reaction Time : 45 minutes under dynamic conditions to achieve intermediate conversion .

- Quenching : Dropwise addition of acetic acid (AcOH) to neutralize reactive intermediates, indicated by a color change (e.g., yellow to colorless) .

- Workup : Concentration under reduced pressure to isolate the product .

Q. How should the compound be stored to maintain stability for long-term research use?

- Storage Conditions :

- Store at -20°C in a tightly sealed container to prevent moisture ingress, which can hydrolyze the boronate ester .

- For short-term use (≤1 month), -20°C is sufficient; for extended storage (≤6 months), use -80°C .

Q. What analytical methods are recommended for characterizing the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the boronate ester’s integration and furan ring substitution pattern .

- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Validate molecular weight (MW: 266.1 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl dioxaborolane group influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation but may reduce coupling efficiency due to steric hindrance.

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to overcome steric barriers .

- Pair with Pd(PPh) or XPhos Pd G3 catalysts, which tolerate bulky substrates .

- Contradiction Note : While steric effects can slow kinetics, the boronate’s stability improves yields in multi-step syntheses .

Q. What are the key challenges in scaling up the synthesis of this compound for multi-gram applications?

- Byproduct Formation : Trace acetic acid from quenching may esterify residual alcohols; monitor via TLC and neutralize with NaHCO .

- Solvent Recovery : Dichloromethane (low boiling point) requires efficient distillation for reuse .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) is effective but time-intensive; consider automated flash systems for scalability .

Q. How does the compound’s electronic structure affect its performance in photoinduced electron-transfer reactions?

- The furan-3-carboxylate moiety acts as an electron-deficient arene, facilitating charge-transfer interactions with electron-rich partners.

- Experimental Design :

- UV-Vis spectroscopy (λ~300–350 nm) to assess absorption bands linked to the furan-boronate conjugation .

- Electrochemical analysis (cyclic voltammetry) to measure reduction potentials (E ~ -1.2 V vs. SCE) .

- Applications : Potential use in organic photovoltaics or as a photosensitizer in catalytic cycles .

Q. Methodological Notes

- Contradiction Handling : While suggests dichloromethane as the solvent, alternative protocols may recommend THF for better boronate solubility. Validate solvent choice via solubility tests .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties (skin/eye contact risks) .

属性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-16-9)10(14)15-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMMMHGDFUIABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682316 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-29-7 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonyl)furan-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。